molecular formula C5H8O4<br>C5H8O4<br>COOH(CH2)3COOH B031238 Glutaric acid CAS No. 110-94-1

Glutaric acid

Cat. No.: B031238
CAS No.: 110-94-1
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Description

Glutaric acid is an organic compound with the formula C₅H₈O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan . It is a colorless, crystalline solid that is highly soluble in water.

Mechanism of Action

Target of Action

Glutaric acid primarily targets enzymes such as Aspartate aminotransferase, Branched-chain-amino-acid aminotransferase, and Glutamate decarboxylase alpha in Escherichia coli . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in the metabolic processes they regulate

Biochemical Pathways

This compound is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .

Pharmacokinetics

It’s known that this compound cannot cross the blood-brain barrier in appreciable quantities .

Result of Action

The accumulation of this compound in the body can lead to a condition known as Glutaric aciduria, characterized by acute striatal degeneration, progressive extrastriatal abnormalities, white matter changes, and cerebral atrophy . This condition manifests with a severe complex movement disorder due to striatum injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported to cause irritation in the eyes and skin of exposed subjects . Moreover, this compound has the potential to act as both an acidogen and a metabotoxin when present in sufficiently high concentrations . An acidogen is a substance that causes acidosis, which harms numerous organ systems .

Biochemical Analysis

Biochemical Properties

Glutaric acid interacts with several enzymes, proteins, and other biomolecules. A key enzyme it interacts with is glutaryl-CoA dehydrogenase (GCDH), which mediates the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric acidemia type 1 (GA1), where toxic byproducts build up and can cause severe encephalopathy .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In the context of GA1, the accumulation of this compound and 3-hydroxythis compound in bodily tissues, particularly in the brain, can lead to severe neurological damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The defective GCDH gene in GA1 patients leads to a decrease in the enzyme’s activity, resulting in an accumulation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in patients with GA1, the levels of glutarylcarnitine (C5DC) and this compound in the urine were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .

Metabolic Pathways

This compound is involved in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. The GCDH enzyme, which this compound interacts with, mediates these pathways .

Properties

IUPAC Name

pentanedioic acid
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InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
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InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)CC(=O)O
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Molecular Formula

C5H8O4, Array
Record name GLUTARIC ACID
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Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID2021654
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Molecular Weight

132.11 g/mol
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Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
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Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
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Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS No.

110-94-1
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Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glutaric acid
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Customer
Q & A

Q1: What is glutaric aciduria type I (GA-I) and how is glutaric acid involved?

A1: GA-I is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) [, , ]. This deficiency disrupts the breakdown of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine in bodily fluids and tissues [, , , ].

Q2: What are the neurological consequences of this compound accumulation in GA-I?

A2: The build-up of this compound, particularly 3-hydroxythis compound, is neurotoxic [, , ]. This can lead to a range of neurological problems, including macrocephaly, dystonia, movement disorders, and brain damage, especially in the basal ganglia [, , , , , ].

Q3: How does the brain metabolize lysine differently than the liver, and what implications does this have for GA-I?

A3: The brain primarily utilizes the pipecolate pathway for lysine degradation, while the liver relies on the saccharopine pathway []. This difference is crucial in GA-I, as the deficient enzyme, GCDH, is part of the saccharopine pathway. Therefore, even with dietary lysine restriction, the brain may still produce some this compound through the pipecolate pathway.

Q4: Can dietary interventions mitigate the effects of GA-I?

A4: Yes, early intervention with a low lysine diet and carnitine supplementation can significantly reduce this compound levels in the brain and other tissues, potentially preventing severe neurological damage in GA-I patients [, , ]. Adding arginine to the diet may further enhance this effect by competing with lysine for transport across the blood-brain barrier [].

Q5: Are there alternative therapeutic approaches being explored for GA-I?

A5: Research suggests that stimulating peroxisomal lysine oxidation with drugs like clofibrate could be a potential therapeutic strategy for GA-I []. This approach aims to enhance the breakdown of lysine through a pathway that doesn't involve GCDH.

Q6: What are the diagnostic tools used to identify GA-I?

A6: Diagnosis of GA-I involves a combination of clinical evaluation, neuroimaging, and biochemical testing. Elevated levels of this compound, 3-hydroxythis compound, and glutarylcarnitine in urine and blood, along with characteristic brain MRI findings, are strong indicators of the disorder [, , , , , , ]. Genetic testing for mutations in the GCDH gene can confirm the diagnosis [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H8O4, and its molecular weight is 132.12 g/mol.

Q8: What are the conformational preferences of this compound in solution?

A8: Unlike shorter-chain dicarboxylic acids like succinic acid, this compound doesn't show a strong preference for any particular conformation in solution []. It exists in a relatively flexible state, with various conformers interconverting freely, regardless of the solvent polarity or hydrogen-bonding ability.

Q9: How does this compound behave at the air-water interface?

A9: Interestingly, this compound exhibits significant surface activity, forming aggregates in solution above a certain concentration []. This property influences its interaction with hydrophobic compounds, making it a potentially useful solubilizer.

Q10: What happens when this compound is combined with other compounds like caffeine or gallic acid?

A10: this compound readily forms cocrystals with various compounds, such as caffeine and gallic acid [, , ]. These cocrystals often exhibit altered physicochemical properties compared to the individual components, leading to potential applications in drug delivery and material science.

Q11: How does this compound impact the solubility of poorly water-soluble drugs?

A11: this compound can enhance the solubility of hydrophobic drugs like terfenadine and Sudan III, likely due to its surface activity and ability to form aggregates []. This opens up possibilities for improving the bioavailability of poorly soluble drugs through cocrystallization with this compound.

Q12: How does this compound contribute to the modification of polymer films?

A12: When incorporated into poly(glycerol-co-glutaric acid) films, this compound influences the material's properties []. These films demonstrate enhanced solvent absorption and resorption capabilities, making them suitable for applications requiring controlled release or absorption.

Q13: How does the presence of this compound affect the properties of soot particles?

A13: Coating soot particles with this compound leads to significant changes in their morphology, hygroscopicity, and effective density []. This has important implications for understanding the behavior and impact of soot aerosols in the atmosphere.

Q14: What role does this compound play in the synthesis of biocompatible materials?

A14: this compound serves as a building block in the synthesis of poly-α-ketoesters, which are promising materials for biocompatible photoinitiators []. These photoinitiators can be used in various biomedical applications, such as dental fillings and bone cements.

Q15: What is the role of this compound in atmospheric ice nucleation?

A15: this compound, even at low concentrations, can act as an ice nucleus, facilitating ice crystal formation in the atmosphere []. This process is crucial for understanding cloud formation and precipitation patterns.

Q16: How do organic acids like this compound influence the phytoremediation of heavy metal-contaminated soil?

A16: The addition of organic acids, including this compound, can affect the uptake and accumulation of heavy metals like cadmium and lead by plants []. This finding has implications for developing effective phytoremediation strategies to clean up contaminated environments.

Q17: What is the historical context of this compound research?

A17: Research on this compound dates back to the early 20th century. Initial studies focused on its metabolic role and effects on sugar metabolism in diabetic animals []. The discovery of glutaric aciduria in the 1970s spurred further investigation into its biochemical and neurological implications [, ].

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